
2,5-Diethoxybenzaldehyde
Overview
Description
2,5-Diethoxybenzaldehyde is an organic compound belonging to the class of benzaldehydes It is characterized by the presence of two ethoxy groups (-OCH₂CH₃) attached to the benzene ring at positions 2 and 5, along with an aldehyde group (-CHO) at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethoxybenzaldehyde typically involves the ethylation of 2,5-dihydroxybenzaldehyde. This can be achieved through the following steps:
Starting Material: 2,5-Dihydroxybenzaldehyde.
Ethylation: The hydroxyl groups are converted to ethoxy groups using ethyl iodide (C₂H₅I) in the presence of a base such as potassium carbonate (K₂CO₃).
Reaction Conditions: The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,5-Diethoxybenzoic acid.
Reduction: 2,5-Diethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
2,5-Diethoxybenzaldehyde is utilized as a precursor in various synthetic pathways:
- Synthesis of Chromone Derivatives : The compound can be transformed into chromone derivatives, which are known for their diverse biological activities. A study highlighted its role in synthesizing functionalized chromones that exhibit potential therapeutic effects against various diseases.
- Formation of Schiff Bases : The aldehyde functionality allows for the formation of Schiff bases, which are important intermediates in organic synthesis. These derivatives can be further modified to enhance their biological activities .
- Metal Complex Formation : The compound can be used to create ligands for metal ions. By modifying the ethoxy groups, researchers can design ligands with specific binding affinities, applicable in catalysis and material science.
Biological Activities
Research has indicated several biological applications for this compound:
- Antimicrobial Properties : The compound has shown antimicrobial activity, making it useful in developing new antimicrobial agents .
- Antiplasmodial Activity : Derivatives of this compound have been tested for their efficacy against Plasmodium falciparum, the causative agent of malaria. Some synthesized derivatives exhibited promising antiplasmodial activity .
- Potential Anti-inflammatory Effects : Compounds derived from this compound have been investigated for their ability to modulate inflammatory responses in vitro, suggesting potential therapeutic applications .
Case Study 1: Synthesis of Functionalized Chromones
A study published in the European Journal of Medicinal Chemistry detailed a method for synthesizing chromone derivatives from this compound. The researchers demonstrated that these derivatives possess significant biological activities, including cytotoxic effects against cancer cell lines. The synthesis involved several steps including condensation reactions and subsequent modifications to achieve the desired products.
Case Study 2: Antimicrobial Activity Assessment
Another study focused on assessing the antimicrobial properties of Schiff bases derived from this compound. The results indicated that certain derivatives exhibited notable antibacterial activity against a range of pathogenic bacteria. This research underscores the potential of this compound as a scaffold for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2,5-Diethoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the aldehyde and ethoxy groups. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets vary depending on the derivative and its intended use.
Comparison with Similar Compounds
2,5-Dimethoxybenzaldehyde: Similar structure but with methoxy groups (-OCH₃) instead of ethoxy groups.
2,4-Diethoxybenzaldehyde: Ethoxy groups at positions 2 and 4 instead of 2 and 5.
3,4-Diethoxybenzaldehyde: Ethoxy groups at positions 3 and 4.
Uniqueness: 2,5-Diethoxybenzaldehyde is unique due to the specific positioning of the ethoxy groups, which can influence its reactivity and the types of derivatives that can be synthesized from it. This positioning can also affect its physical properties, such as solubility and melting point, making it distinct from other similar compounds.
Biological Activity
2,5-Diethoxybenzaldehyde is an organic compound classified as a benzaldehyde derivative, characterized by its molecular formula and CAS number 4686-98-0. This compound features two ethoxy groups at the 2nd and 5th positions of the benzene ring, along with a formyl group (CHO) at the 1st position. Its unique structure contributes to its reactivity and solubility in organic solvents, making it a valuable building block in organic synthesis and medicinal chemistry.
Antimicrobial Properties
Research has highlighted the potential antimicrobial activity of this compound. A study demonstrated that derivatives synthesized from this compound exhibited moderate to good antibacterial activity against various Gram-positive and Gram-negative bacteria. The synthesized compounds were screened for their ability to inhibit bacterial growth using standard methods such as the disk diffusion assay .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Several derivatives were evaluated for their ability to scavenge free radicals using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). Results indicated that certain derivatives displayed significant antioxidant activity comparable to standard antioxidants like ascorbic acid .
Case Studies
- Synthesis and Evaluation of Derivatives : In one study, a series of 7-hydroxy-2-aryl-6-aryldiazenyl-4H-chromen-4-one derivatives were synthesized from this compound. These compounds were evaluated for their antibacterial and antioxidant activities. The findings revealed that some derivatives exhibited profound antioxidant potential with IC50 values significantly lower than those of ascorbic acid .
- Metal Complex Formation : Another study explored the formation of metal complexes using ligands derived from this compound. These complexes demonstrated catalytic activity in various organic reactions, showcasing the compound's versatility in synthetic applications.
The biological activities of this compound can be attributed to its ability to interact with cellular components:
- Antibacterial Mechanism : The aldehyde functional group may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals, thereby preventing oxidative stress in cells.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Antimicrobial Activity | Antioxidant Activity |
---|---|---|---|
2-Chloro-4,5-diethoxybenzaldehyde | Chlorine substituent | Increased reactivity | Moderate |
4,5-Diethoxybenzaldehyde | Lacks chlorine | Less reactive | Low |
2-Chloro-4,5-dimethoxybenzaldehyde | Methoxy groups instead of ethoxy | Similar reactivity | Moderate |
2,5-Dihydroxybenzaldehyde | Hydroxy groups at positions | Different properties | High |
This table illustrates how structural modifications can influence the biological activities of compounds related to this compound.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,5-Diethoxybenzaldehyde, and which characterization techniques are essential for confirming its purity and structure?
- Methodological Answer : Common synthetic approaches include Friedel-Crafts alkylation followed by etherification or direct ethoxylation of benzaldehyde derivatives. For example, etherification of 2,5-dihydroxybenzaldehyde with ethyl bromide under alkaline conditions is a viable route. Post-synthesis, NMR spectroscopy (¹H and ¹³C) is critical for structural confirmation, while HPLC (≥95% purity threshold) and IR spectroscopy validate functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹). Crystallographic analysis (e.g., X-ray diffraction) may resolve ambiguities in molecular geometry .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves , lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation risks. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed waste management services. Store in airtight containers away from ignition sources. Regular inspections of PPE integrity and emergency equipment (eye wash stations, safety showers) are mandatory .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Systematic cross-validation using multiple techniques is essential. For solubility discrepancies, compare results from shake-flask methods (in water/organic solvents) with computational models (e.g., Hansen solubility parameters). Stability under varying pH/temperature can be assessed via accelerated degradation studies monitored by LC-MS. Purity checks (e.g., differential scanning calorimetry for melting point consistency) help identify batch-to-batch variability .
Q. What advanced analytical techniques are suitable for detecting this compound in complex biological or environmental matrices?
- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) is preferred for trace-level detection in biological fluids (LOQs ~1–20 ng/mL). For environmental samples, GC-MS with derivatization (e.g., silylation of the aldehyde group) improves volatility. Solid-phase extraction (SPE) using C18 cartridges enhances recovery rates. Matrix-matched calibration controls for ion suppression/enhancement effects .
Q. How does the electronic environment of ethoxy substituents influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The electron-donating ethoxy groups activate the aromatic ring via resonance, directing nucleophiles to the para position relative to substituents. Computational studies (e.g., DFT calculations ) can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Experimental validation includes kinetic studies under controlled conditions (e.g., monitoring aldol condensation rates with nitroalkanes) .
Q. Data Contradiction and Mechanistic Analysis
Q. What strategies are recommended for addressing conflicting catalytic efficiency data in this compound-mediated reactions?
- Methodological Answer : Conduct reproducibility trials with standardized catalysts (e.g., Pd/C, zeolites) and solvent systems. Use in situ FTIR or Raman spectroscopy to track intermediate formation. Compare turnover frequencies (TOF) under identical conditions. Contradictions may arise from impurities in starting materials; thus, ICP-MS analysis for metal catalysts or Karl Fischer titration for moisture content is advised .
Q. Stability and Degradation Pathways
Q. What are the dominant degradation pathways of this compound under oxidative conditions, and how can they be mitigated?
- Methodological Answer : Oxidative degradation primarily involves aldehyde group conversion to carboxylic acid. Accelerated stability studies (40°C/75% RH) with HPLC-UV monitoring identify degradation products. Adding antioxidants (e.g., BHT) or storing under inert atmospheres (N₂/Ar) slows oxidation. Computational models (e.g., QSPR) predict shelf-life based on molecular descriptors .
Properties
IUPAC Name |
2,5-diethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-13-10-5-6-11(14-4-2)9(7-10)8-12/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNJILDLOHTRMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392445 | |
Record name | 2,5-Diethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4686-98-0 | |
Record name | 2,5-Diethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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